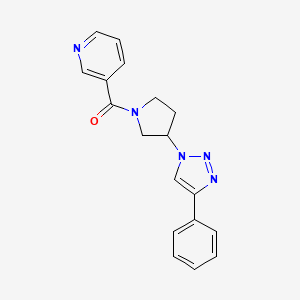

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPIUQGJJVHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.

Coupling Reactions: The triazole and pyrrolidine rings are then coupled with the pyridine ring through a series of condensation reactions, often involving reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydrotriazoles.

Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Anticancer Research

The triazole scaffold is recognized for its potential as an anticancer agent. Several studies have demonstrated that derivatives of triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of triazole derivatives and evaluated their activity against HCT116, MDA-MB231, and Mia-PaCa2 cancer cell lines. Among these derivatives, certain compounds exhibited IC50 values indicating potent anticancer activity, with one compound showing an IC50 of 42.5 µg/mL against the MDA-MB231 cell line .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted the importance of specific functional groups on the triazole ring. The presence of electron-withdrawing groups was found to enhance anticancer activity by improving interactions with cellular targets such as metalloproteinases .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.

Case Study: Antibacterial Screening

In a screening study, several triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another critical application area. Triazoles are known to interact with various enzymes, including those involved in cancer progression and microbial resistance.

Case Study: Metalloproteinase Inhibition

A specific derivative was evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor metastasis. The study utilized molecular modeling techniques to predict binding interactions between the triazole compound and the enzyme active site, revealing promising inhibitory potential .

Mechanism of Action

The mechanism of action of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NC-MYF-03-69

- Structure : 1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrrolidin-1-yl)propan-1-one

- Key Features :

- Comparison :

Compound 10a

- Structure: (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone

- Key Features :

- Comparison :

Pyrazoline-Based Methanones

- Examples: Methanone,[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 3078473) Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 121306-57-8) .

- Key Features :

- Pyrazoline ring instead of pyrrolidine-triazole.

- Substituents vary (methoxy, methyl on phenyl groups).

- Comparison :

Structural and Functional Analysis

Core Heterocycles

- Triazole vs. Pyrazole :

- Pyrrolidine vs. Pyrazoline :

Substituent Effects

- Electron-Donating Groups (EDGs) :

- Methoxy and methyl groups (pyrazoline analogs) improve solubility and modulate steric bulk .

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and a pyridine ring. Its unique structural components suggest potential biological activities that are of significant interest in medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, biological effects, and comparative studies with similar compounds.

Chemical Structure

The molecular formula of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is with a molecular weight of approximately 324.4 g/mol. The structure incorporates:

- Triazole Ring : Contributes to the compound's bioactivity.

- Pyrrolidine Ring : Enhances solubility and stability.

- Pyridine Ring : Provides additional electronic properties that may influence biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

- Formation of the Triazole Ring : Synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

- Formation of the Pyrrolidine Ring : Achieved through reduction of pyrrole or cyclization of amino alcohols.

- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the pyridine ring using coupling agents like EDC or DCC.

Anticancer Properties

Research indicates that compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone exhibit significant anticancer activities. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin inhibition |

| Compound B | HeLa | 2.5 ± 0.05 | Cell cycle arrest at G2/M phase |

| Compound C | MCF-7 | 5.0 ± 0.10 | DNA damage induction |

These studies demonstrate that the compound can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and tubulin polymerization inhibition .

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial properties:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 31.25 µg/mL |

| Compound E | S. aureus | 15.75 µg/mL |

This suggests that the triazole moiety may play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazole derivatives, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone exhibited significant cytotoxic effects against multiple cancer cell lines including BT-474 and HeLa cells. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced antibacterial activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Compound X | Different ring positions | Lower anticancer activity |

| Compound Y | Additional functional groups | Enhanced antimicrobial properties |

The specific arrangement of rings in (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone may confer unique biological activities not observed in its analogs .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

Answer:

The synthesis typically involves multi-step procedures:

- Pyrrolidine-triazole coupling : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach the triazole moiety to the pyrrolidine ring under reflux conditions in solvents like DMF or THF .

- Methanone group introduction : The pyridinyl-methanone group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to deprotonate intermediates .

- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures high purity (>95%) .

Key optimization factors include temperature control (60–100°C), catalyst selection (e.g., CuI for CuAAC), and inert atmosphere to prevent oxidation .

Basic: Which characterization techniques are essential for confirming structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, pyridinyl protons appear as distinct aromatic signals at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 374.1621) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC vs. EC). Standardize protocols using validated cell models and include positive controls (e.g., staurosporine for kinase inhibition) .

- Compound stability : Degradation in DMSO stocks or culture media can skew results. Use fresh solutions and confirm stability via LC-MS .

- Off-target effects : Perform counter-screening against related targets (e.g., kinase panels) to rule out nonspecific binding .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

Answer:

- Crystallographic analysis : X-ray diffraction (e.g., triclinic P1 space group, a = 7.59 Å, b = 9.76 Å) reveals conformational preferences of the triazole-pyrrolidine core and hydrogen-bonding interactions with targets .

- Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity changes when substituents (e.g., 4-phenyl vs. 4-fluorophenyl) are modified .

- Bioisosteric replacement : Substitute pyridinyl with quinolinyl to assess π-π stacking effects on potency .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Answer:

- Triazole regioisomer formation : The 1,4- vs. 1,5-triazole isomers can form during CuAAC. Use bulky ligands (e.g., TBTA) to favor the desired 1,4-isomer .

- Oxidation of pyrrolidine : Exposure to air may oxidize the pyrrolidine ring. Conduct reactions under nitrogen and add antioxidants (e.g., BHT) .

- Incomplete coupling : Monitor reactions via TLC and extend reaction times (24–48 hrs) if intermediates persist .

Advanced: How do the pyridinyl and triazolyl groups influence electronic properties?

Answer:

- Pyridinyl : The electron-withdrawing nature (Hammett σ = 0.71) polarizes the methanone group, enhancing electrophilicity for nucleophilic attack. Validate via C NMR (carbonyl C=O at δ 168–172 ppm) .

- Triazolyl : The 1,2,3-triazole acts as a hydrogen-bond acceptor. IR spectroscopy (N-H stretch at ~3400 cm) and X-ray crystallography confirm interactions with biological targets (e.g., kinase ATP-binding pockets) .

Advanced: What crystallographic data informs drug design for this compound?

Answer:

- Unit cell parameters : Triclinic P1 with α = 104.42°, β = 94.96°, γ = 96.08° and V = 889.55 Å .

- Packing interactions : π-π stacking between phenyl and pyridinyl rings (3.8 Å spacing) enhances solubility in lipid membranes .

- Torsion angles : The pyrrolidine-triazole dihedral angle (112°) impacts conformational flexibility and target binding .

Basic: How should in vitro assays be designed to evaluate biological activity?

Answer:

- Dose-response curves : Test 10 concentrations (0.1–100 μM) in triplicate to calculate IC values. Use nonlinear regression (e.g., GraphPad Prism) .

- Controls : Include vehicle (DMSO <0.1%), positive (e.g., doxorubicin for cytotoxicity), and negative (untreated cells) controls .

- Endpoint selection : Use ATP-based luminescence for viability assays and Western blotting for target engagement (e.g., phospho-ERK inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.